Cas no 95454-00-5 (2,4-dichloro-5-(diethylsulfamoyl)benzoic acid)

2,4-Dichloro-5-(diethylsulfamoyl)benzoic acid is a sulfonamide-substituted benzoic acid derivative with notable applications in organic synthesis and pharmaceutical intermediates. Its structure features both chloro and diethylsulfamoyl functional groups, enhancing reactivity and selectivity in chemical transformations. The compound is valued for its potential as a precursor in the synthesis of biologically active molecules, particularly those targeting enzyme inhibition or receptor modulation. Its dichloro substitution pattern contributes to stability and controlled reactivity, while the diethylsulfamoyl group offers versatility in further derivatization. The benzoic acid moiety provides a convenient handle for conjugation or salt formation, making it useful in medicinal chemistry and agrochemical research.
2,4-dichloro-5-(diethylsulfamoyl)benzoic acid structure
95454-00-5 structure
Product Name:2,4-dichloro-5-(diethylsulfamoyl)benzoic acid
CAS No:95454-00-5
MF:C11H13Cl2NO4S
MW:326.196220159531
MDL:MFCD00760907
CID:1985866
PubChem ID:767908
Update Time:2025-06-09

2,4-dichloro-5-(diethylsulfamoyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 2,4-dichloro-5-[(diethylamino)sulfonyl]-
    • 2,4-dichloro-5-(diethylsulfamoyl)benzoic acid
    • MFCD00760907
    • AKOS000306358
    • MLS000530463
    • 2,4-Dichloro-5-(N,N-diethylsulfamoyl)benzoic acid
    • Oprea1_634625
    • 2,4-dichloro-5-(diethylsulfamoyl)benzoicacid
    • HMS2363N12
    • 95454-00-5
    • SMR000135441
    • AB00080396-01
    • EN300-229113
    • SCHEMBL4716499
    • CS-0240571
    • Cambridge id 5316696
    • 2,4-dichloro-5-[(diethylamino)sulfonyl]benzoic acid
    • CHEMBL1489065
    • BBL037846
    • G31114
    • SR-01000399047
    • SR-01000399047-1
    • STK298470
    • 2,4-Dichloro-5-diethylsulfamoyl-benzoic acid
    • MDL: MFCD00760907
    • Inchi: 1S/C11H13Cl2NO4S/c1-3-14(4-2)19(17,18)10-5-7(11(15)16)8(12)6-9(10)13/h5-6H,3-4H2,1-2H3,(H,15,16)
    • InChI Key: PJAZEADZNVJRAL-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=C(C(=O)O)C=C1S(N(CC)CC)(=O)=O)Cl

Computed Properties

  • Exact Mass: 324.994
  • Monoisotopic Mass: 324.994
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 419
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 83.1Ų

2,4-dichloro-5-(diethylsulfamoyl)benzoic acid Pricemore >>

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